molecular formula C8H4FNO2 B1359732 3-Cyano-2-fluorobenzoic acid CAS No. 219519-77-4

3-Cyano-2-fluorobenzoic acid

Cat. No.: B1359732
CAS No.: 219519-77-4
M. Wt: 165.12 g/mol
InChI Key: MTYFJFMXUMMQDL-UHFFFAOYSA-N
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Description

3-Cyano-2-fluorobenzoic acid is a useful research compound. Its molecular formula is C8H4FNO2 and its molecular weight is 165.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anaerobic Transformation and Biodegradation

The transformation of phenol to benzoate via para-carboxylation, investigated through the use of fluorinated analogues like fluorobenzoic acids, provides insights into anaerobic degradation pathways. The study by Genthner, Townsend, and Chapman (1989) using isomeric fluorophenols as analogues demonstrates the role of these compounds in understanding the metabolic pathways of phenol degradation in anaerobic conditions (Genthner, Townsend, & Chapman, 1989).

Biodegradation by Specific Microorganisms

Research by Boersma et al. (2004) on fluorobenzoate biodegradation by Sphingomonas sp. HB-1 illustrates the specific microbial capabilities in utilizing fluorinated benzoic acids as carbon and energy sources. This study helps in understanding the metabolic steps involved in the biodegradation of such compounds, especially relevant in environmental remediation contexts (Boersma, Mcroberts, Cobb, & Murphy, 2004).

Metabolism in Anaerobic Microorganisms

Mouttaki, Nanny, and McInerney (2008) explored the metabolism of fluorobenzoates in Syntrophus aciditrophicus, a strictly anaerobic bacterium. This study provides insights into the initial steps of aromatic acid metabolism in anaerobic conditions, contributing to a deeper understanding of environmental bioremediation processes (Mouttaki, Nanny, & McInerney, 2008).

Synthesis and Evaluation in Medical Research

The synthesis of novel compounds incorporating fluorobenzoic acid moieties, such as in the treatment of Alzheimer's disease, demonstrates the applicability of 3-Cyano-2-fluorobenzoic acid in pharmaceutical research. Czarnecka et al. (2017) investigated tetrahydroacridine derivatives with fluorobenzoic acid moiety as multifunctional agents, showing potential in Alzheimer's disease treatment (Czarnecka et al., 2017).

Environmental Impact and Degradation

Research on the degradation of fluorobenzoic acids by Pseudomonas species, as studied by Goldman, Milne, and Pignataro (1967), and Schreiber et al. (1980), offers valuable insights into the environmental impact and degradation pathways of these compounds. These studies are crucial for understanding how such compounds interact with ecosystems and their potentialremoval from the environment (Goldman, Milne, & Pignataro, 1967); (Schreiber, Hellwig, Dorn, Reineke, & Knackmuss, 1980).

Chemical Reactions and Synthesis

The study of reactions involving organolithium reagents with halobenzoic acids, including fluorobenzoic acids, provides insights into chemical synthesis and reactivity. Gohier, Castanet, and Mortier (2003) explored such reactions, contributing to the understanding of chemical synthesis involving fluorobenzoic acids (Gohier, Castanet, & Mortier, 2003).

Application in Organic Synthesis

Gas/Vapor Separation and Molecular Sieving

The use of fluorobenzoic acids in constructing metal-organic frameworks (MOFs) for selective gas/vapor separation and molecular sieving, as researched by Xue et al. (2015), demonstrates their potential in materials science and engineering. This research highlights the role of fluorobenzoic acids in creating materials with notable gas/solvent separation properties (Xue et al., 2015).

Insecticidal Activities

The synthesis and evaluation of fluorophenyl-1,3,4-oxadiazoles, involving fluorobenzoic acids, for their insecticidal activities showcase another dimension of application. Research by Shi et al. (2000) into these compounds reveals their potential in developing new pesticides (Shi, Qian, Song, Zhang, & Li, 2000).

Biochemical Analysis

Biochemical Properties

3-Cyano-2-fluorobenzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The interaction between this compound and cytochrome P450 can lead to the inhibition or activation of the enzyme, depending on the specific isoform and the concentration of the compound. Additionally, this compound can bind to proteins such as albumin, affecting its transport and distribution within the body .

Cellular Effects

This compound has been shown to influence various cellular processes. In particular, it can affect cell signaling pathways by modulating the activity of kinases and phosphatases. This modulation can lead to changes in gene expression, impacting cellular metabolism and function. For example, this compound has been found to alter the expression of genes involved in oxidative stress response, leading to increased production of reactive oxygen species (ROS) and subsequent cellular damage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the binding interaction with specific biomolecules, such as enzymes and receptors. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access and subsequent catalysis. Additionally, it can activate or inhibit signaling pathways by binding to receptors on the cell surface, leading to downstream effects on gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly when exposed to light and heat. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in gene expression and cellular metabolism. Toxic effects, such as liver and kidney damage, have been observed at high doses, indicating a threshold beyond which the compound becomes harmful .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450. These interactions can lead to the formation of various metabolites, which may have different biological activities compared to the parent compound. The metabolic flux of this compound can also affect the levels of other metabolites within the cell, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. For example, it can bind to albumin in the bloodstream, facilitating its transport to different tissues. The localization and accumulation of this compound within specific tissues can influence its biological activity and potential toxicity .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound may accumulate in the mitochondria, where it can influence mitochondrial function and energy production .

Properties

IUPAC Name

3-cyano-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FNO2/c9-7-5(4-10)2-1-3-6(7)8(11)12/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTYFJFMXUMMQDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)O)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70634275
Record name 3-Cyano-2-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219519-77-4
Record name 3-Cyano-2-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Cyano-2-fluorobenzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.